1,5-Dibenzoylpentane
Description
1,5-Dibenzoylpentane is a hypothetical or less-documented compound in the provided evidence. This contrasts with structurally analogous compounds such as 1,5-dibromopentane, 1,5-diphenylcarbazide, and bis-phosphino/sulfanyl derivatives, which are well-characterized in industrial and research contexts. The absence of explicit data for 1,5-dibenzoylpentane suggests it may be a niche or understudied compound.
Properties
Molecular Formula |
C19H20O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C19H20O2/c20-18(16-10-4-1-5-11-16)14-8-3-9-15-19(21)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
BEOXSPKFNAHKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares compounds with a pentane backbone and functional groups at the 1,5-positions, as documented in the evidence.
Functional Group Variations
Key Observations :
- Reactivity: Brominated (1,5-dibromopentane) and sulfanyl derivatives (1,5-bis(2-chloroethylsulfanyl)pentane) exhibit higher reactivity due to electronegative substituents, enabling nucleophilic substitution reactions. In contrast, phosphino-substituted analogs (e.g., 1,5-bis(diphenylphosphino)pentane) serve as electron-rich ligands in catalysis .
- Applications: 1,5-Diphenylcarbazide is notable for analytical chemistry, specifically in detecting chromium(VI) via colorimetric assays . Brominated pentanes are precursors in organic synthesis, while sulfanyl derivatives find use in polymer chemistry .
- Safety: Phosphino and sulfanyl derivatives require stringent handling due to acute toxicity (e.g., H301, H312 warnings) .
Structural and Electronic Comparisons
- Backbone Flexibility: All compounds share a pentane chain, but substituents dictate steric and electronic properties. For example: 1,5-Dibromopentane: Linear and flexible, ideal for forming cyclic intermediates. 1,5-Bis(diphenylphosphino)pentane: Bulky diphenylphosphino groups restrict rotation, enhancing stereoselectivity in catalysis .
- This contrasts with electron-donating phosphino groups in bis-phosphino analogs.
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